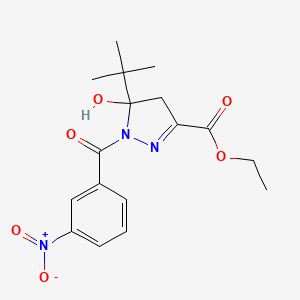![molecular formula C16H18N4S B5019849 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5019849.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives involves multiple steps and reagents. It typically includes the formation of 4-(substituted amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidines and other related compounds through various chemical reactions (Soliman et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals interesting features like the presence of weak intermolecular hydrogen bonds that can lead to dimerization, as observed in similar compounds. The molecular arrangements are influenced by the crystalline space groups and exhibit interactions like C[bond]H...O hydrogen bonds and aromatic pi-pi-stacking interactions (Avasthi et al., 2002).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of a range of derivatives. The reactivity is often influenced by the functional groups attached to the core structure. Some derivatives show antimicrobial and antibacterial activities, indicating a potential for pharmaceutical applications (Soliman et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline forms, can be deduced from their molecular structure. The presence of aromatic rings and nitrogen-containing groups significantly affects these properties.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and potential biological activities, are diverse. Some derivatives have shown activity as antimicrobial agents, indicating the versatility of these compounds in chemical and biological contexts (Soliman et al., 2009).
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-9-4-5-12-13(6-9)21-16-14(12)15(17-8-18-16)20-11(3)7-10(2)19-20/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRRUMXXVNYHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2S)-2-isopropyl-4-methyl-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5019770.png)
![N-(4-chlorophenyl)-N'-{2-[(2-methylbenzyl)thio]ethyl}urea](/img/structure/B5019798.png)
![methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5019799.png)
![4-(2-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5019805.png)
![N-[4-(acetylamino)phenyl]-3-butoxybenzamide](/img/structure/B5019811.png)
![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylimidothiocarbamate](/img/structure/B5019815.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5019823.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5019834.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5019836.png)
![4-chloro-2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5019843.png)
![2-(4-benzyl-1-piperazinyl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5019856.png)

![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5019863.png)